
Hydroxy(oxo)phosphanium
Overview
Description
Hydroxy(oxo)phosphanium, systematically named phosphinic acid (IUPAC: this compound), is a monobasic phosphorus oxoacid with the molecular formula H₃PO₂ (or HOP(O)H₂) . It exists as a tautomeric equilibrium between phosphinic acid (major form) and hypophosphorous acid (minor form) . This compound is characterized by a single hydroxyl group and one double-bonded oxygen atom attached to a pentavalent phosphorus atom. Its CAS registry number is 6303-21-5, and it appears as a colorless, oily liquid or deliquescent crystals with a sour odor .
This compound is widely used as a reducing agent in chemical synthesis, pharmaceuticals, and industrial processes due to its strong electron-donating properties . It also serves as a precursor for organophosphorus derivatives and stabilizers in polymer production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hypophosphorous acid can be synthesized through a two-step process. Initially, elemental white phosphorus reacts with alkali and alkaline earth hydroxides to produce an aqueous solution of hypophosphites: [ \text{P}_4 + 4 \text{OH}^- + 4 \text{H}_2\text{O} \rightarrow 4 \text{H}_2\text{PO}_2^- + 2 \text{H}_2 ] Any phosphites formed in this step can be selectively precipitated out by treatment with calcium salts. The purified material is then treated with a strong, non-oxidizing acid (often sulfuric acid) to yield free hypophosphorous acid: [ \text{H}_2\text{PO}_2^- + \text{H}^+ \rightarrow \text{H}_3\text{PO}_2 ]
Industrial Production Methods: Industrial production of hypophosphorous acid typically involves the continuous extraction of aqueous solutions with diethyl ether to obtain pure anhydrous hypophosphorous acid. This method prevents the acid from oxidizing to phosphorous acid and phosphoric acid or disproportionating to phosphorous acid and phosphine .
Chemical Reactions Analysis
Types of Reactions: Hypophosphorous acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to phosphoric acid and phosphine under certain conditions.
Substitution: It participates in substitution reactions to form phosphinic acids and phosphinates.
Common Reagents and Conditions:
Reduction of Diazonium Salts: Hypophosphorous acid is used in the reduction of aromatic diazonium salts under mild conditions.
Oxidation: The oxidation of hypophosphorous acid can be achieved using oxidizing agents like silver oxide.
Substitution Reactions: These reactions often involve aldehydes and occur under solvent-free conditions using microwave irradiation.
Major Products:
Phosphoric Acid: Formed through the oxidation of hypophosphorous acid.
Phosphine: A byproduct of the disproportionation reaction.
Phosphinic Acids and Phosphinates: Products of substitution reactions.
Scientific Research Applications
Chemical Research Applications
1.1 Synthesis of Organophosphorus Compounds
Hydroxy(oxo)phosphanium plays a crucial role in the synthesis of organophosphorus compounds. It serves as a precursor for various phosphonium salts, which are essential in organic synthesis. For instance, researchers have utilized this compound derivatives to create phosphonium salts that exhibit high yields and purity through methods such as nucleophilic substitution reactions .
1.2 Reducing Agent in Organic Synthesis
The compound is recognized for its efficacy as a reducing agent in organic synthesis. This compound can facilitate the reduction of metal ions to their elemental forms and is particularly useful in the preparation of α-aminophosphinic acids, which are valuable intermediates in pharmaceutical chemistry .
1.3 Flame Retardant Applications
In industrial applications, this compound derivatives are employed as flame retardants. For example, diethyl phosphinate, synthesized from this compound, is widely used in polymer materials to enhance fire resistance . The synthesis process has been optimized to minimize byproducts, making it a more environmentally friendly option compared to traditional flame retardants.
Biological Research Applications
2.1 Antitumor Activity
Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Phosphonium salts derived from this compound have shown significant cytotoxic effects against various cancer cell lines, including duodenal adenocarcinoma and prostate cancer cells (PC3). The selectivity of these compounds against cancer cells is notably higher than that of conventional chemotherapeutics like doxorubicin .
2.2 Targeted Drug Delivery Systems
The incorporation of this compound into liposomal systems has been explored for targeted drug delivery. These systems enhance the bioavailability and reduce toxicity associated with anticancer drugs. By modifying liposomal formulations with phosphonium salts, researchers have developed nanocarriers capable of selectively delivering therapeutic agents to tumor cells .
Case Studies
Mechanism of Action
The mechanism by which hypophosphorous acid exerts its reducing effects involves the donation of hydrogen atoms to the substrate. This process typically involves the formation of intermediate species, such as phosphinic acids, which then undergo further reactions to yield the final reduced products .
Comparison with Similar Compounds
Phosphorus Oxoacids
The table below compares hydroxy(oxo)phosphanium with other phosphorus oxoacids based on structure, acidity, and applications:
Key Observations :
- Acidity: this compound is monobasic (pKa ~1.1), whereas phosphorous acid (H₃PO₃) is dibasic and phosphoric acid (H₃PO₄) is tribasic .
- Structure : The number of hydroxyl groups increases with oxidation state, influencing reactivity. For example, phosphoric acid’s three hydroxyl groups enable broad industrial use, while this compound’s single hydroxyl enhances its reducing capacity .
Organophosphorus Derivatives
This compound derivatives are compared below with structurally related organophosphorus compounds:
Key Observations :
- Functional Groups : Substitutions (e.g., aryl, methoxy) alter solubility and reactivity. For example, hydroxy-naphthalen-2-yl-oxophosphanium is used in catalysis due to its aromatic stability .
- Biological Applications : Quaternary phosphanium salts (e.g., CAP derivatives) are engineered to improve drug bioavailability by modifying lipophilicity .
Herbicides and Metabolites
This compound shares structural motifs with phosphorus-containing herbicides:
Compound | Formula | Functional Groups | Use | References |
---|---|---|---|---|
Glufosinate | C₅H₁₂NO₃P | Methylphosphonyl, amino acid | Broad-spectrum herbicide | |
Glyphosate | C₃H₈NO₅P | Phosphonomethyl, glycine | Non-selective herbicide |
Key Observations :
- Structural Similarity: Both glufosinate and glyphosate contain phosphonyl groups but differ in backbone complexity. This compound lacks the amino acid moiety, limiting its herbicidal activity .
Biological Activity
Hydroxy(oxo)phosphanium, also known as H2O2P+, is a phosphonium compound that has garnered attention for its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, highlighting its potential applications in medicine and pharmacology.
Chemical Structure and Properties
This compound is characterized by a phosphorus atom bonded to hydroxyl and oxo groups, which contributes to its unique reactivity and biological activity. The presence of these functional groups allows it to engage in various biochemical interactions.
Biological Activity Overview
This compound exhibits several notable biological activities:
- Antioxidant Properties : The compound has been shown to possess significant antioxidant capabilities, which can mitigate oxidative stress in biological systems. This is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Cytotoxic Effects : Studies indicate that this compound demonstrates cytotoxicity against various cancer cell lines. For instance, it has been evaluated for its effectiveness against HeLa and C6 cell lines, showing promising antiproliferative effects .
- Mechanism of Action : The cytotoxicity of this compound appears to be mediated through apoptosis induction. This was evidenced by flow cytometric analyses showing alterations in mitochondrial membrane potential upon treatment with the compound .
1. Anticancer Activity
A series of studies have focused on the anticancer potential of this compound derivatives. For example, a recent study synthesized novel phosphonium salts derived from this compound and assessed their cytotoxicity against various cancer cell lines. The results are summarized in Table 1.
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
3j | HuTu 80 | 1.1 | 12.3 |
4c | PC3 | 3.7 | 10.5 |
Doxorubicin | HuTu 80 | 5.0 | 2.0 |
The compounds exhibited IC50 values significantly lower than that of doxorubicin, indicating higher potency against cancer cells while maintaining selectivity towards normal cells .
2. Antimicrobial Activity
This compound also demonstrates antimicrobial properties. In vitro evaluations indicated that certain derivatives showed remarkable activity against a range of microorganisms, suggesting potential applications in treating infections .
Pharmacological Implications
Given its diverse biological activities, this compound holds promise for various pharmacological applications:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development in cancer treatment protocols.
- Antioxidant Therapeutics : The antioxidant properties may be harnessed for developing treatments aimed at reducing oxidative stress-related diseases.
Q & A
Q. What are the established synthetic routes for Hydroxy(oxo)phosphanium, and how do reaction conditions influence yield and purity?
Basic Research Focus
this compound can be synthesized via nucleophilic substitution or condensation reactions involving phosphorus precursors. For example, phosphorylation of hydroxyl-containing substrates using chlorinated phosphorus intermediates under anhydrous conditions is a common approach . Key variables include temperature (optimal range: 0–25°C), solvent polarity (e.g., dichloromethane for non-polar intermediates), and stoichiometric ratios of reactants. Purification often involves recrystallization or column chromatography, with yields typically ranging from 60–85% depending on byproduct formation .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
Basic Research Focus
- 31P NMR : Primary tool for confirming phosphorus bonding environments. Chemical shifts for P=O and P–OH groups typically appear between +10 to +30 ppm and −5 to +10 ppm, respectively .
- X-ray Diffraction (XRD) : Resolves crystal structure and bond angles. For example, P–O bond lengths in analogous compounds range from 1.48–1.52 Å .
- Mass Spectrometry (MS) : High-resolution ESI-MS can identify molecular ion peaks (e.g., [M+H]+ at m/z 167.92 for H2MnO5P derivatives) .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?
Advanced Research Focus
Discrepancies often arise from differences in solvent polarity, pH, or hydration states. Systematic approaches include:
- Controlled Replication : Repeat experiments under standardized conditions (e.g., dry DMSO for NMR) to isolate variables .
- Comparative Analysis : Use computational tools (DFT) to model spectral profiles and compare with empirical data .
- Literature Harmonization : Cross-reference IUPAC naming conventions (e.g., distinguishing "phosphonic acid" vs. "trihydroxidophosphorus") to avoid misassignment .
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
Advanced Research Focus
- Density Functional Theory (DFT) : Optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Basis sets like 6-311+G(d,p) are recommended for phosphorus-containing systems .
- Molecular Dynamics (MD) : Simulates solvation effects and ligand interactions in aqueous environments .
- Reaction Pathway Analysis : Identify transition states and intermediates using software like Gaussian or ORCA .
Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?
Basic Research Focus
- Storage : Keep in anhydrous, inert atmospheres (argon or nitrogen) at −20°C to prevent hydrolysis .
- Incompatibility : Avoid contact with strong oxidizers (e.g., HNO3) or reducing agents (e.g., NaBH4), which may trigger exothermic decomposition .
- Safety Protocols : Use impermeable gloves (e.g., nitrile) and sealed goggles during handling, as recommended for organophosphorus compounds .
Q. How can the reactivity of this compound with biomolecules or environmental substrates be systematically investigated?
Advanced Research Focus
- Kinetic Studies : Use stopped-flow spectrophotometry to measure reaction rates with nucleophiles (e.g., thiols or amines) under varying pH (4–10) .
- Isotopic Labeling : Track phosphorus migration in hydrolysis pathways using 18O-labeled water .
- Environmental Simulations : Model redox interactions in hypolimnetic systems to assess phosphorus release mechanisms .
Q. What strategies can mitigate challenges in reproducing catalytic applications of this compound?
Advanced Research Focus
- Catalyst Immobilization : Anchor the compound on silica or polymer supports to enhance recyclability and reduce leaching .
- In Situ Characterization : Employ Raman spectroscopy or XAS to monitor active species during reactions .
- Error Analysis : Use factorial design experiments to identify critical variables (e.g., solvent, temperature) affecting catalytic efficiency .
Properties
IUPAC Name |
hydroxy(oxo)phosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HO2P/c1-3-2/h3H/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYXELHUDBJJEV-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[PH+]=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O2P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90873902 | |
Record name | Phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.989 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6303-21-5 | |
Record name | Hypophosphorous acid [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006303215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90873902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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